molecular formula C14H17NO B11887261 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde CAS No. 593237-09-3

7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde

Cat. No.: B11887261
CAS No.: 593237-09-3
M. Wt: 215.29 g/mol
InChI Key: UNGFASRCPWKJRQ-UHFFFAOYSA-N
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Description

7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde is an indole derivative featuring a carbaldehyde group at position 3, an ethyl substituent at position 7, and an isopropyl group at position 1 (Figure 1). Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules, including pharmaceuticals and agrochemicals.

Figure 1. Molecular structure of 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde.

Properties

CAS No.

593237-09-3

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

7-ethyl-1-propan-2-ylindole-3-carbaldehyde

InChI

InChI=1S/C14H17NO/c1-4-11-6-5-7-13-12(9-16)8-15(10(2)3)14(11)13/h5-10H,4H2,1-3H3

InChI Key

UNGFASRCPWKJRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2C(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Leimgruber–Batcho indole synthesis, which involves the condensation of o-nitrotoluene with ethyl glyoxylate, followed by reduction and cyclization

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde is primarily recognized for its utility as an intermediate in the synthesis of pharmaceuticals. Its structural similarity to neurotransmitters allows it to be a crucial component in developing drugs targeting neurological disorders, such as depression and anxiety. This compound has been involved in synthesizing various indole derivatives that exhibit biological activity against specific receptors related to these conditions .

Case Studies:
Research has shown that derivatives of this compound can inhibit key enzymes involved in neurotransmitter metabolism, thereby enhancing therapeutic effects. For instance, studies have identified indole derivatives that act as potent inhibitors of aromatase, an enzyme linked to estrogen synthesis, which is critical in breast cancer treatment .

Biochemical Research

Enzyme Inhibition Studies:
In biochemical research, 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde serves as a valuable tool for studying enzyme inhibition and receptor binding. Researchers utilize this compound to explore mechanisms of action for new therapeutic agents by analyzing its interactions with various biological targets .

Applications in Drug Discovery:
The compound's derivatives have been evaluated for their potential as inhibitors of carbonic anhydrase II, a target for cancer treatment. Molecular docking studies indicate that these compounds can effectively bind to the active site of the enzyme, suggesting their potential as lead compounds for further drug development .

Material Science

Development of Novel Materials:
The unique properties of 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde make it suitable for applications in material science. It is being explored for the synthesis of novel polymers and materials with specific optical or electronic characteristics. These materials can be utilized in various applications, including sensors and electronic devices .

Case Studies:
Research has demonstrated that incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications in electronics and coatings.

Agricultural Chemistry

Potential Agrochemical Applications:
In agricultural chemistry, 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde is investigated for its potential use in developing agrochemicals. Its derivatives are being studied for pest control and plant growth regulation, contributing to more sustainable agricultural practices .

Research Findings:
Studies have shown that certain derivatives exhibit insecticidal properties against common agricultural pests. Additionally, they may promote plant growth by enhancing root development and nutrient uptake .

Summary Table of Applications

Field Application Key Findings
PharmaceuticalIntermediate in drug synthesisPotent inhibitors of aromatase; potential treatments for neurological disorders
Biochemical ResearchEnzyme inhibition studiesEffective inhibitors of carbonic anhydrase II; insights into receptor binding
Material ScienceDevelopment of novel materialsEnhanced mechanical and thermal properties in polymer applications
Agricultural ChemistryDevelopment of agrochemicalsInsecticidal properties; promotion of plant growth

Mechanism of Action

The mechanism of action of 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

1-Ethyl-7-methyl-1H-indole-3-carbaldehyde (CAS 1134334-32-9)
  • Structural Differences : Positions 1 and 7 bear ethyl and methyl groups, respectively, versus isopropyl and ethyl in the target compound.
  • Synthetic Routes : Both compounds likely undergo similar alkylation strategies, as evidenced by methods in indole chemistry (e.g., base-mediated alkylation using potassium carbonate) .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)
  • Functional Group Influence : The chloro substituent (position 7) is electron-withdrawing, reducing electron density at the indole ring compared to the ethyl group in the target compound. This alters reactivity in electrophilic substitutions.
  • Safety Profile : The chloro analog’s SDS highlights hazards (e.g., irritancy), while the target compound’s profile (lacking hazard statements) suggests milder handling requirements .
5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole
  • Bulk and Reactivity : The ethoxycarbonyl and acetoxy groups in this fused indole derivative are bulkier and more electron-withdrawing than alkyl groups, rendering it less reactive in alkylation or condensation reactions compared to the target compound .

Physical and Chemical Properties

Table 1. Comparative properties of selected indole derivatives.

Compound Name Molecular Formula Key Substituents Boiling Point Solubility (Polar Solvents)
7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde C13H17NO 1-isopropyl, 7-ethyl, 3-CHO Not reported Moderate (inferred)
1-Ethyl-7-methyl-1H-indole-3-carbaldehyde C12H13NO 1-ethyl, 7-methyl, 3-CHO Not reported High (polar substituents)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C10H8ClNO2 7-Cl, 3-CH3, 2-COOH Not reported Low (carboxylic acid group)

Key Observations :

  • The isopropyl group in the target compound increases hydrophobicity compared to methyl/ethyl analogs, reducing solubility in polar solvents.
  • Carbaldehyde groups (as in the target compound) enhance reactivity toward nucleophiles (e.g., Grignard reagents) compared to carboxylic acids or esters .

Biological Activity

7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde (CAS No. 593237-09-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula of 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde is C11H13NOC_{11}H_{13}NO, with a molecular weight of 189.23 g/mol. Its structure is characterized by an indole ring system, which is known for various biological activities.

Biological Activity Overview

Research indicates that 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde exhibits significant antimicrobial and anticancer properties. Below are detailed findings from various studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus7.80 µg/mL12.50 µg/mL
Candida albicans15.00 µg/mL20.00 µg/mL
Escherichia coliInactiveInactive

The compound demonstrated significant activity against Staphylococcus aureus and moderate activity against Candida albicans, while it was inactive against E. coli .

Anticancer Activity

The anticancer potential of 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde has been assessed in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HCT11610.5Induction of apoptosis
MCF-78.0Cell cycle arrest at G2/M phase
A54912.0Inhibition of proliferation

The compound has shown promising results in inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development as an anticancer agent .

The mechanism through which 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde exerts its biological effects involves interaction with cellular targets leading to alterations in signaling pathways associated with cell growth and survival. Specifically, it may induce oxidative stress and DNA damage, triggering apoptotic pathways in cancer cells .

Case Studies

Case Study 1: Anticancer Efficacy
In a study involving HCT116 and MCF-7 cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher doses. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .

Case Study 2: Antimicrobial Activity
A clinical evaluation demonstrated the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a therapeutic agent in treating resistant bacterial infections .

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